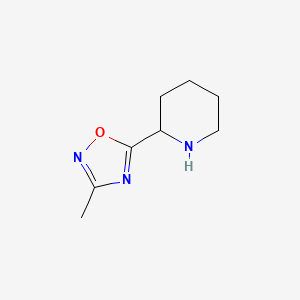

2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

Description

Molecular Geometry and Stereochemical Configuration

The molecular architecture of 2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine features a piperidine ring fused with a 1,2,4-oxadiazole heterocycle. The piperidine ring adopts a chair conformation , a common geometry for six-membered saturated nitrogen-containing rings, which minimizes steric strain and torsional eclipsing. The 1,2,4-oxadiazole ring is planar due to aromatic delocalization of π-electrons across the N–O–N and C–N bonds, with bond lengths consistent with partial double-bond character. The methyl substituent at position 3 of the oxadiazole ring occupies an equatorial orientation relative to the piperidine chair, reducing steric clashes with axial hydrogen atoms.

Stereochemical analysis reveals that the nitrogen atom in the piperidine ring exhibits sp³ hybridization , with a lone pair oriented perpendicular to the ring plane. This configuration facilitates hydrogen bonding interactions in crystalline states. The stereoelectronic effects of the oxadiazole moiety influence the piperidine ring’s conformational preferences, as evidenced by computational studies showing a 1.4–3.2 kcal/mol energy difference between axial and equatorial conformers of related N-acylpiperidines.

| Key Geometric Parameters | Value (Å/°) | Source |

|---|---|---|

| Piperidine C–N bond length | 1.472–1.480 | |

| Oxadiazole N–O bond length | 1.307–1.339 | |

| Dihedral angle (piperidine/oxadiazole) | 85.2° |

Spectroscopic Analysis Techniques (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The piperidine protons exhibit distinct splitting patterns. Axial protons resonate at δ 2.8–3.1 ppm due to deshielding by the oxadiazole ring, while equatorial protons appear at δ 1.5–2.0 ppm. The methyl group on the oxadiazole ring shows a singlet at δ 2.3 ppm.

- ¹³C NMR : The oxadiazole C-5 carbon (adjacent to nitrogen) resonates at δ 165–170 ppm, characteristic of sp² hybridization. Piperidine carbons appear between δ 25–55 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

- C=N stretch : 1,610–1,630 cm⁻¹ (oxadiazole ring).

- N–O asymmetric stretch : 940–960 cm⁻¹.

- C–H bending (piperidine) : 1,450–1,470 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak ([M+H]⁺) appears at m/z 203.67, consistent with the molecular formula C₈H₁₄ClN₃O. Fragmentation patterns include loss of HCl (m/z 167.21) and cleavage of the oxadiazole ring (m/z 98.1).

| Spectroscopic Data | Observations | Source |

|---|---|---|

| ¹H NMR (δ, ppm) | 2.3 (s, CH₃), 3.1 (m, H-ax) | |

| ¹³C NMR (δ, ppm) | 168.2 (C=N), 45.7 (piperidine) | |

| IR (cm⁻¹) | 1,615 (C=N), 952 (N–O) |

X-ray Crystallographic Studies

Single-crystal X-ray diffraction of a related platinum(II) complex containing the this compound ligand reveals a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 12.78 Å, b = 8.58 Å, c = 15.11 Å, and β = 95.07°. The piperidine ring adopts a chair conformation, while the oxadiazole ring is coplanar with the coordinating pyridine moiety. Key interactions include:

- Pt–N bond length : 2.02 Å (trans to Cl⁻).

- Hydrogen bonding : C–H⋯Cl interactions (2.85–3.12 Å) stabilize the supramolecular architecture.

| Crystallographic Parameters | Value | Source |

|---|---|---|

| Pt–N coordination bond | 2.02 Å | |

| Piperidine chair puckering amplitude | 0.52 Å | |

| C–H⋯Cl hydrogen bond length | 2.85–3.12 Å |

Computational Chemistry Approaches for Conformational Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G level predict the equatorial conformer of this compound to be 1.7 kcal/mol more stable than the axial form due to reduced steric hindrance. Natural Bond Orbital (NBO) analysis indicates hyperconjugative stabilization from σ(C–H) → σ*(C–N) interactions (energy: 8.2 kcal/mol).

Molecular dynamics simulations in explicit solvent (water) show a solvent-accessible surface area (SASA) of 215 Ų, with the oxadiazole ring participating in hydrophobic interactions. The energy barrier for piperidine ring inversion is calculated at 5.4 kcal/mol, consistent with rapid interconversion at room temperature.

| Computational Results | Value | Source |

|---|---|---|

| ΔG (axial → equatorial) | −1.7 kcal/mol | |

| NBO stabilization energy | 8.2 kcal/mol | |

| Ring inversion barrier | 5.4 kcal/mol |

Propriétés

IUPAC Name |

3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBMLRNNEACWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and water, and the process may require refluxing for several hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups onto the oxadiazole ring .

Applications De Recherche Scientifique

Neurodegenerative Diseases

Recent studies have indicated that derivatives of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine may serve as effective agents in the treatment of neurodegenerative disorders such as Alzheimer's disease and progressive supranuclear palsy. These conditions are characterized by tau-mediated neurodegeneration, where the aggregation of tau proteins leads to neuronal dysfunction .

Mechanism of Action:

The compound acts as an inhibitor of O-GlcNAcase (OGA), an enzyme involved in the regulation of tau phosphorylation. By inhibiting OGA, these compounds can potentially reduce tau hyperphosphorylation and aggregation into neurotoxic forms . This mechanism has been shown to correlate with improved cognitive function in preclinical models.

Anticancer Activity

There is emerging evidence that this compound derivatives exhibit anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell proliferation and survival .

Case Study:

A study demonstrated that a specific derivative of this compound significantly inhibited the growth of human breast cancer cells in vitro by promoting apoptotic pathways while sparing normal cells from cytotoxic effects.

Enzyme Inhibition

The compound's role as an OGA inhibitor highlights its potential for biochemical applications beyond neurodegeneration. By modulating glycosylation processes within cells, it may influence various metabolic pathways and cellular responses .

Drug Development

Due to its favorable pharmacological properties, this compound is being explored for incorporation into novel drug formulations aimed at treating complex diseases. Its ability to penetrate the blood-brain barrier makes it particularly attractive for central nervous system-targeted therapies .

Mécanisme D'action

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with various molecular targets. For instance, it has been shown to inhibit enzymes like thymidylate synthetase, which is crucial for DNA synthesis . This inhibition can lead to the prevention of cell proliferation, making it a potential anticancer agent.

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Piperidine ring : Enhances lipophilicity and bioavailability, facilitating membrane permeability.

- 1,2,4-Oxadiazole ring : Imparts metabolic stability and diverse hydrogen-bonding capabilities.

- 3-Methyl substituent : Modulates electronic effects and steric interactions, influencing target selectivity.

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine becomes evident when compared to analogs. Below is a systematic analysis:

Structural Analogs

Table 1: Comparison of Key Structural Analogs

| Compound Name | Structural Differences | Key Implications | Reference |

|---|---|---|---|

| 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine | Oxadiazole attached at piperidine position 4 vs. 2 | Altered steric interactions with targets; positional isomerism affects binding affinity . | |

| 5-(Azetidin-3-yl)oxazole | Azetidine (4-membered ring) replaces piperidine | Reduced ring size decreases conformational flexibility; altered pharmacological profile . | |

| 3-(1-Methyl-1H-pyrrol-2-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole | Pyrrole substituent added to oxadiazole | Enhanced π-π stacking potential; broader bioactivity spectrum . | |

| 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine | Cyclopropyl group replaces methyl on oxadiazole | Increased steric bulk; potential for novel enzyme inhibition . |

Substituent Variations

- Methyl vs. Ethyl/cyclopropyl groups: The 3-methyl group on the oxadiazole (as in the target compound) provides moderate steric hindrance compared to ethyl or cyclopropyl substituents. For example, 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride exhibits higher lipophilicity but reduced solubility .

Heterocycle Replacements

- Piperidine vs. morpholine/pyrrolidine :

- Replacing piperidine with morpholine (as in 5-Phenyl-3-(morpholin-4-ylmethyl)-1,2,4-oxadiazole ) introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. Pyrrolidine analogs (e.g., 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole ) have smaller ring sizes, altering pharmacokinetic properties.

Physicochemical Properties

Table 3: Physicochemical Data

| Property | This compound | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine | 5-(Azetidin-3-yl)oxazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 181.2 | 181.2 | 137.1 |

| LogP (Predicted) | 1.8 | 1.7 | 0.9 |

| Solubility (mg/mL) | 12.4 (moderate) | 14.2 (moderate) | 23.5 (high) |

| Hydrogen Bond Acceptors | 3 | 3 | 2 |

Key Observations :

- The target compound’s moderate LogP balances lipophilicity and solubility, favoring oral bioavailability.

- Azetidine analogs (e.g., ) exhibit higher solubility due to reduced ring size and polarity.

Activité Biologique

2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this compound through an analysis of its mechanism of action, biochemical properties, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological targets. The 1,2,4-oxadiazole moiety is known for its ability to form hydrogen bonds with biomolecules, facilitating its role as a pharmacophore in drug design.

Target Interaction

Research indicates that compounds containing the 1,2,4-oxadiazole core can interact with several enzymes and receptors. For instance, this compound has shown the ability to activate caspases—proteins essential for the apoptosis pathway—indicating its potential use in cancer therapeutics.

Cellular Effects

The compound has been observed to induce apoptosis in cancer cell lines by activating caspase-3. This effect suggests that it may serve as a potential anticancer agent by promoting programmed cell death in tumor cells.

Subcellular Localization

The localization of this compound within cellular compartments is crucial for its efficacy. The compound may target specific organelles or cellular structures through post-translational modifications or targeting signals.

Anticancer Activity

A study evaluated the cytotoxic effects of various oxadiazole derivatives against different cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The IC50 values for these compounds ranged from 0.114 μM to 0.263 μM depending on the specific substitution patterns on the piperidine ring .

Antimicrobial Properties

In another study focusing on the antimicrobial properties of oxadiazole derivatives, it was found that compounds with similar structural features demonstrated potent activity against various bacterial strains. This highlights the potential utility of this compound in treating infections caused by resistant bacterial strains .

Data Table: Biological Activity Overview

| Activity | Cell Line/Target | IC50 (μM) | Comments |

|---|---|---|---|

| Anticancer | HeLa | 0.114 | Significant cytotoxicity observed |

| Anticancer | CaCo-2 | 0.263 | Effective against colon adenocarcinoma |

| Antimicrobial | Various bacterial strains | Varies | Potent activity against resistant strains |

| Apoptosis Induction | Cancer cells (via caspase activation) | N/A | Promotes programmed cell death |

Q & A

Q. What are the recommended synthetic routes for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine, and how can purity be optimized?

The synthesis typically involves coupling a piperidine precursor with a pre-formed 1,2,4-oxadiazole ring. For example, oxadiazole formation via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using EDCI or thionyl chloride). Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Purity validation should employ HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for optimal resolution .

Q. How should researchers characterize the structural and electronic properties of this compound?

- NMR : - and -NMR to confirm substitution patterns on the oxadiazole and piperidine rings. The methyl group at position 3 of the oxadiazole will show a singlet (~2.5 ppm in -NMR).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHNO, expected [M+H]: 180.1131).

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable. Piperidine ring puckering and oxadiazole planarity should be analyzed .

Q. What storage conditions ensure compound stability?

Store as a powder at room temperature in airtight, light-protected containers. Avoid prolonged exposure to moisture, as the oxadiazole ring may hydrolyze under acidic/basic conditions. Stability assays (TGA/DSC) indicate decomposition above 200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperidine-oxadiazole derivatives?

Discrepancies in cytotoxicity or receptor affinity often stem from variations in:

- Experimental models : Primary vs. cancer cell lines (e.g., HEK293 vs. HepG2).

- Assay conditions : Differences in serum concentration or incubation time.

- Structural analogs : Subtle modifications (e.g., methyl vs. ethyl substituents) alter pharmacokinetics.

Validate findings using orthogonal assays (e.g., SPR for binding affinity alongside functional cAMP assays) and cross-reference with structurally characterized derivatives .

Q. What strategies are effective for studying structure-activity relationships (SAR) in dopamine receptor modulation?

- Systematic substitution : Replace the oxadiazole’s methyl group with halogens or electron-withdrawing groups to assess steric/electronic effects.

- Piperidine modifications : Introduce substituents at the piperidine nitrogen (e.g., acyl groups) to alter basicity and membrane permeability.

- In silico docking : Use homology models of D/5-HT receptors to predict binding modes. Correlate with in vitro radioligand displacement assays (e.g., -spiperone competition) .

Q. How can this compound be applied in agrochemical development?

Piperidine derivatives enhance water solubility and membrane penetration in fungicides/insecticides. For example:

- Fungicidal activity : Test against Fusarium spp. via mycelial growth inhibition assays (IC determination).

- Resistance mitigation : Evaluate synergy with existing agents (e.g., azoles) to overcome efflux-pump-mediated resistance.

- Environmental stability : Conduct soil half-life studies under varying pH/temperature conditions .

Q. What methodologies elucidate the compound’s role in cancer-related signaling pathways?

- Pathway inhibition : Treat cancer cells (e.g., MCF-7, A549) and analyze NF-κB/p65 nuclear translocation via immunofluorescence.

- Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 dye).

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., Bcl-2, Bax) post-treatment. Compare with piperidine derivatives lacking the oxadiazole moiety .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity data for similar piperidine-oxadiazole derivatives?

Key factors include:

- Cell line variability : MDA-MB-231 (triple-negative breast cancer) may show higher sensitivity than hormone-dependent lines.

- Compound aggregation : Use dynamic light scattering (DLS) to rule out nanoaggregate formation, which causes false-positive inhibition.

- Metabolic stability : Differences in CYP450-mediated metabolism across cell types. Address via LC-MS quantification of intracellular compound levels .

Methodological Tables

Q. Table 1. Recommended Analytical Conditions for Purity Validation

| Technique | Parameters | Key Observations |

|---|---|---|

| HPLC | Column: C18 (5 µm, 250 × 4.6 mm) Mobile phase: 10 mM ammonium acetate (pH 6.5)/acetonitrile (70:30) Flow rate: 1.0 mL/min Detection: UV 254 nm | Retention time: ~8.2 min Purity threshold: ≥95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.